

Application Notes and Protocols for EN450 in In Vitro Studies

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Compound of Interest

Compound Name: EN450

Cat. No.: B10856192

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Introduction

EN450 is a novel cysteine-reactive covalent molecular glue degrader that targets the NF- κ B signaling pathway. It induces the degradation of the oncogenic transcription factor NFKB1 (p105/p50) by promoting the formation of a ternary complex with the E2 ubiquitin-conjugating enzyme UBE2D.^{[1][2][3]} This unique mechanism of action makes **EN450** a valuable tool for studying NF- κ B signaling and a potential starting point for the development of new therapeutics. These application notes provide detailed information on the dosage, concentration, and protocols for utilizing **EN450** in in vitro studies.

Mechanism of Action

EN450 is a fragment ligand possessing a cysteine-reactive acrylamide warhead.^{[1][4]} It covalently binds to an allosteric cysteine residue (C111) on UBE2D enzymes (UBE2D1, UBE2D2, UBE2D3, or UBE2D4).^{[1][2][3]} This binding event induces a conformational change in UBE2D, creating a novel protein surface that is recognized by NFKB1. The resulting ternary complex (UBE2D-**EN450**-NFKB1) facilitates the ubiquitination and subsequent proteasomal degradation of NFKB1.^{[1][2][3]} This targeted degradation of NFKB1 leads to the inhibition of NF- κ B signaling and impairs the proliferation of cancer cells that are dependent on this pathway.^{[1][4]}

Quantitative Data Summary

The following table summarizes the available quantitative data for **EN450** in in vitro studies based on the primary literature.

Parameter	Cell Line	Concentration	Time Point	Effect	Reference
Cell Proliferation	HAP1	50 μ M	24 hours	Significant inhibition of cell proliferation	[1] [5]
HEK293T	50 μ M	24 hours	Significant inhibition of cell proliferation	[5]	
Protein Degradation	HAP1	50 μ M	24 hours	Significant reduction in the levels of NF κ B1 p105 and p50 subunits	[1] [5]
Ubiquitination	In vitro	50 μ M	1 hour	Enhanced ubiquitination of NF κ B1 mediated by UBE2D1	[5]

Note: The primary literature to date has not reported a specific IC₅₀ value for **EN450** in cell viability assays. The provided concentration of 50 μ M was shown to be effective. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This protocol describes a method to assess the effect of **EN450** on the viability and proliferation of cancer cell lines, such as HAP1 or HEK293T.

Materials:

- HAP1 or HEK293T cells
- Complete growth medium (e.g., IMDM for HAP1, DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7][8]
- **EN450** (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader capable of measuring luminescence

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend cells in complete growth medium.
 - Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).
 - Seed 100 µL of the cell suspension into each well of a 96-well plate.
 - Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **EN450** in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
 - Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **EN450** or controls.
- Incubation:
 - Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 μ L of CellTiter-Glo® reagent).
 - Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (100% viability).
 - Plot the cell viability against the log of the **EN450** concentration to generate a dose-response curve.
 - Calculate the IC50 value, which is the concentration of **EN450** that causes a 50% reduction in cell viability.

Protocol 2: Western Blot for NFkB1 Degradation

This protocol is for determining the effect of **EN450** on the protein levels of NFkB1 (p105 and its processed form p50).

Materials:

- HAP1 cells

- Complete growth medium
- **EN450** (stock solution in DMSO)
- 6-well cell culture plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-NFKB1 (p105/p50), anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL Western blotting detection reagents
- Chemiluminescence imaging system

Procedure:

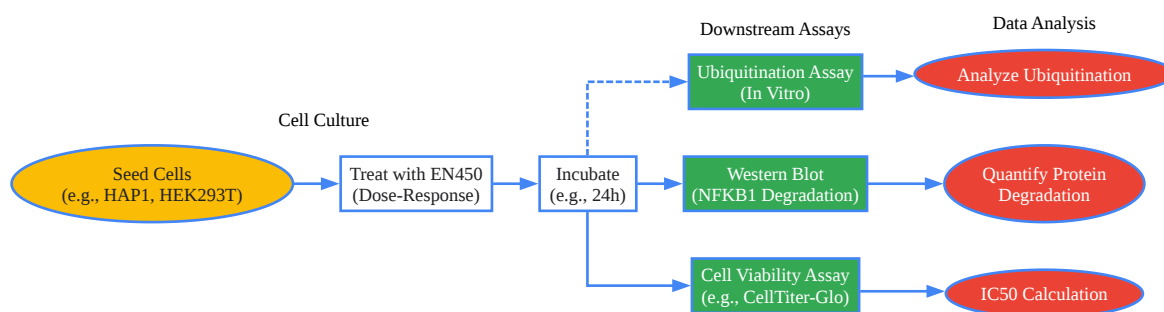
- Cell Treatment:
 - Seed HAP1 cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with the desired concentration of **EN450** (e.g., 50 μ M) or vehicle control (DMSO) for the specified time (e.g., 24 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.

- Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against NFKB1 overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Incubate the membrane with ECL detection reagents.
 - Visualize the protein bands using a chemiluminescence imaging system.

- Re-probe the membrane with a loading control antibody (GAPDH or β -actin) to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the NF κ B1 band intensity to the loading control.
 - Compare the normalized NF κ B1 levels in **EN450**-treated samples to the vehicle control.

Visualizations

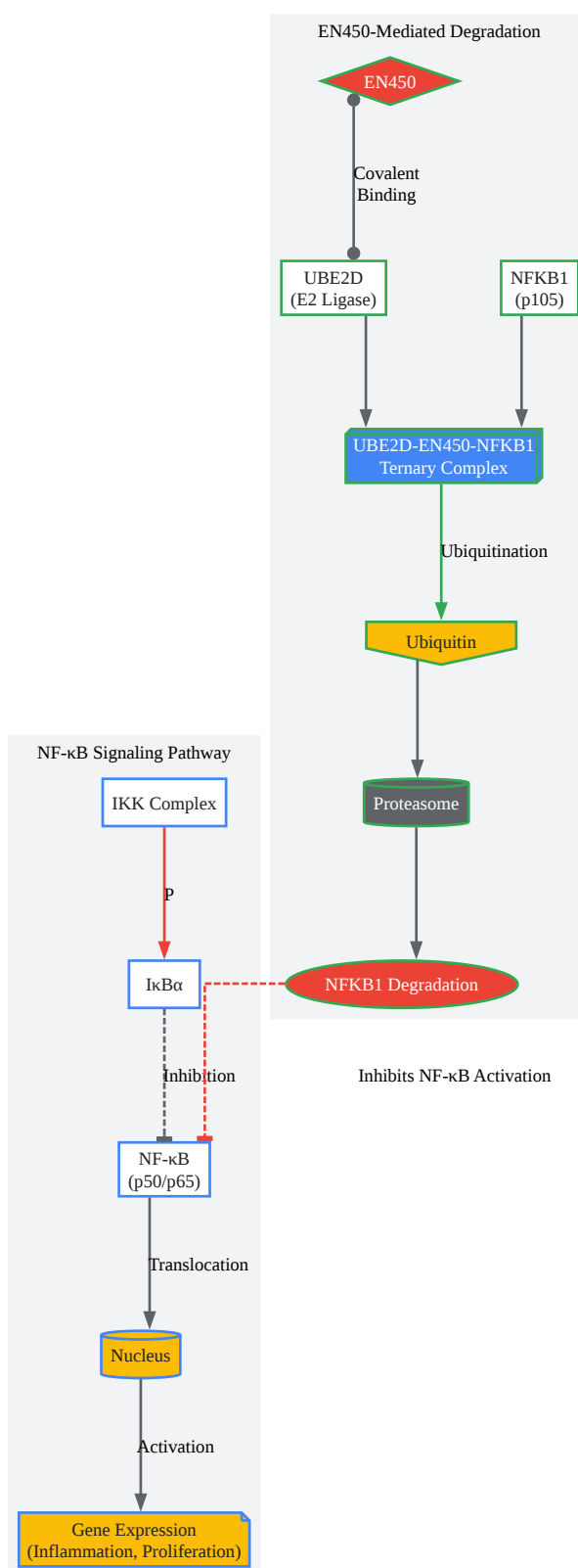
EN450 In Vitro Experimental Workflow



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Caption: Workflow for in vitro evaluation of **EN450**.

EN450 Mechanism of Action: NF- κ B Degradation



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Caption: **EN450** induces NFKB1 degradation via a ternary complex.

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